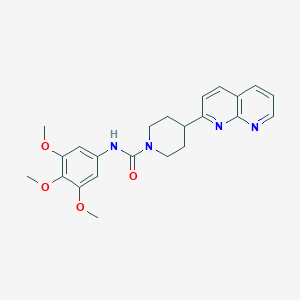
4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-Naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a naphthyridine ring, a trimethoxyphenyl group, and a piperidine carboxamide moiety, making it a subject of study for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated naphthyridine derivative reacts with piperidine.
Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the piperidine derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the naphthyridine ring or the carboxamide group, potentially leading to the formation of amines or reduced naphthyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding to specific biological targets, influencing biochemical pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can inhibit or modulate their activity, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
4-(1,8-Naphthyridin-2-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but lacks the trimethoxyphenyl group.
4-(1,8-Naphthyridin-2-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide: Similar but with fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide distinguishes it from similar compounds. This structural feature can influence its binding affinity and specificity towards biological targets, potentially enhancing its biological activity and making it a more potent compound in various applications.
属性
IUPAC Name |
4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-13-17(14-20(30-2)21(19)31-3)25-23(28)27-11-8-15(9-12-27)18-7-6-16-5-4-10-24-22(16)26-18/h4-7,10,13-15H,8-9,11-12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAZAOFCGSCABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(5-bromothiophen-2-yl)sulfonyl]-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6468985.png)
![3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B6468999.png)
![2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469001.png)
![4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6469004.png)
![ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6469005.png)
![4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile](/img/structure/B6469020.png)
![2-[1-(1-methyl-1H-indole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469028.png)
![2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469031.png)
![4-{[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}benzonitrile](/img/structure/B6469044.png)
![2-[(2,5-difluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6469051.png)
![2-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469079.png)
![6-{5-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469086.png)
![2-[1-(4-ethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6469089.png)
![6-{5-[(3,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6469094.png)
